(S)-1-Isobutylpyrrolidin-3-amine
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Overview
Description
(S)-1-Isobutylpyrrolidin-3-amine is a chiral amine compound with a pyrrolidine ring structure. This compound is of interest due to its potential applications in various fields, including pharmaceuticals, organic synthesis, and material science. The presence of the chiral center in the molecule makes it an important subject for stereochemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Isobutylpyrrolidin-3-amine typically involves the use of chiral catalysts or chiral starting materials to ensure the desired stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a pyrrolidine derivative, using a chiral rhodium or ruthenium catalyst under hydrogen gas. The reaction conditions often include a solvent like ethanol or methanol and are carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions to maximize yield and enantiomeric purity. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Isobutylpyrrolidin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine forms or reduce any functional groups present.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions, often in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of N-substituted pyrrolidine derivatives.
Scientific Research Applications
(S)-1-Isobutylpyrrolidin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-1-Isobutylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to fit into chiral binding sites, influencing its activity and selectivity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
®-1-Isobutylpyrrolidin-3-amine: The enantiomer of (S)-1-Isobutylpyrrolidin-3-amine, with different stereochemistry and potentially different biological activity.
1-Isobutylpyrrolidine: A non-chiral analog that lacks the chiral center, resulting in different properties and applications.
N-Substituted Pyrrolidines: Compounds with various substituents on the nitrogen atom, leading to a wide range of chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its chiral nature, which imparts specific stereochemical properties that can be crucial for its activity in asymmetric synthesis and biological interactions. Its ability to interact selectively with chiral targets makes it valuable in research and industrial applications.
Properties
IUPAC Name |
(3S)-1-(2-methylpropyl)pyrrolidin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-7(2)5-10-4-3-8(9)6-10/h7-8H,3-6,9H2,1-2H3/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYADNUJXDLIYRM-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC(C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1CC[C@@H](C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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